Abacopterin C
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Overview
Description
Abacopterin C is an organic heterotetracyclic compound resulting from cyclocondensation of the 4- and 5-hydroxy groups of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol across the 1- and 2-positions of 1,2-didehydro-D-glucose. A natural product found in Abacopteris penangiana. It has a role as a plant metabolite. It is a carbohydrate derivative, an organic heterotetracyclic compound and a polycyclic ether. It derives from a beta-D-glucose.
Scientific Research Applications
Hypolipidemic and Anti-inflammatory Properties
Abacopterin C, a flavonoid compound isolated from Abacopteris penangiana, demonstrates hypolipidemic and anti-inflammatory properties. In a study involving high-fat diet-induced hyperlipidemic mice, Abacopterin C was shown to inhibit nuclear transcription factor-κB expression, reduce levels of inflammatory factors such as TNF-α and IL-6, and decrease triacylglycerol and total cholesterol levels. These results suggest that Abacopterin C has potential therapeutic applications in managing hyperlipidemia and inflammation-related disorders (Lei et al., 2011).
Neuroprotective Effects
Abacopterin C has been investigated for its neuroprotective effects against oxidative stress-induced neurotoxicity. In a study, Abacopterin C was found to protect against hydrogen peroxide-induced oxidative damage in PC12 cells and d-galactose-induced neurotoxicity in mice brain. It significantly improved learning and memory ability, restored activities of superoxide dismutases and glutathione peroxidase, and attenuated the increase of malondialdehyde. These findings indicate that Abacopterin C may have applications in preventing or treating neurodegenerative diseases (Lei et al., 2011).
Antioxidant Activity
Abacopterin C has shown potential as an antioxidant. In a study exploring flavonoid glycosides from Abacopteris penangiana, the antioxidant activity of various compounds including Abacopterin C was assessed using the TEAC assay. The results suggested that these compounds could be beneficial in combating oxidative stress-related disorders (Zhao et al., 2007).
properties
Product Name |
Abacopterin C |
---|---|
Molecular Formula |
C24H28O9 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol |
InChI |
InChI=1S/C24H28O9/c1-10-18(26)11(2)22-17-15(31-23-20(28)19(27)16(9-25)32-24(23)33-22)8-14(30-21(10)17)12-4-6-13(29-3)7-5-12/h4-7,14-16,19-20,23-28H,8-9H2,1-3H3/t14-,15-,16+,19+,20-,23+,24-/m0/s1 |
InChI Key |
BVWNFYIRLQDZHV-QSNPKDTKSA-N |
Isomeric SMILES |
CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O |
Canonical SMILES |
CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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